molecular formula C16H12BFO2 B13313494 (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid

Cat. No.: B13313494
M. Wt: 266.1 g/mol
InChI Key: NBRPGMLKYKNODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and a naphthyl group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of boronic acids often employs similar methodologies but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), specific catalysts (e.g., Pd/C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Corresponding aryl compounds without the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    Naphthalene-1-boronic Acid: Contains a naphthyl group attached directly to the boronic acid.

    3-Fluorophenylboronic Acid: Similar structure but lacks the naphthyl group.

Uniqueness

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a naphthyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s utility in specific synthetic applications and potentially improve its efficacy in biological contexts .

Properties

Molecular Formula

C16H12BFO2

Molecular Weight

266.1 g/mol

IUPAC Name

(3-fluoro-5-naphthalen-1-ylphenyl)boronic acid

InChI

InChI=1S/C16H12BFO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,19-20H

InChI Key

NBRPGMLKYKNODW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C2=CC=CC3=CC=CC=C32)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.